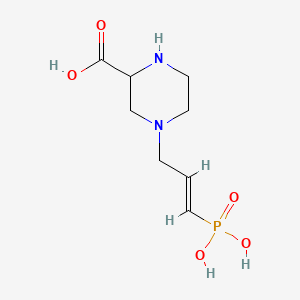![molecular formula C33H40N4O5 B10771994 (3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid](/img/structure/B10771994.png)
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]PD140376 is a novel and highly selective antagonist radioligand for the cholecystokinin B/gastrin receptor. This compound is primarily used in scientific research to study the binding characteristics and physiological roles of cholecystokinin and gastrin receptors in various tissues, including the brain and gastrointestinal tract .
Chemical Reactions Analysis
[3H]PD140376, being a radioligand, is primarily used in binding studies rather than undergoing extensive chemical reactions. it can participate in typical organic reactions such as:
Reduction: Similarly, reduction reactions can occur with reducing agents, but detailed information on these reactions is limited.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, depending on the functional groups present in the molecule
Scientific Research Applications
[3H]PD140376 is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used to study the binding characteristics of cholecystokinin and gastrin receptors in various tissues.
Biology: The compound helps in understanding the physiological roles of cholecystokinin and gastrin in the brain and gastrointestinal tract.
Medicine: Research involving [3H]PD140376 contributes to the development of therapeutic agents targeting cholecystokinin and gastrin receptors, which are implicated in conditions such as anxiety and gastrointestinal disorders.
Industry: The compound is used in the development of diagnostic tools and assays for detecting and quantifying cholecystokinin and gastrin receptors
Mechanism of Action
[3H]PD140376 exerts its effects by selectively binding to the cholecystokinin B/gastrin receptor. This binding inhibits the interaction of endogenous ligands, such as cholecystokinin and gastrin, with the receptor. The inhibition of these interactions helps in studying the physiological and pathological roles of these receptors in various tissues. The molecular targets and pathways involved include the modulation of receptor activity and downstream signaling pathways that regulate physiological processes such as anxiety and gastrointestinal motility .
Comparison with Similar Compounds
[3H]PD140376 is unique due to its high selectivity and affinity for the cholecystokinin B/gastrin receptor. Similar compounds include:
Devazepide: A selective antagonist for the cholecystokinin A receptor.
Lorglumide: Another selective antagonist for the cholecystokinin A receptor.
PD140548: A compound with selectivity for the cholecystokinin A receptor
These compounds differ from [3H]PD140376 in their receptor selectivity, with [3H]PD140376 being highly selective for the cholecystokinin B/gastrin receptor, making it a valuable tool for studying this specific receptor subtype.
Properties
Molecular Formula |
C33H40N4O5 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid |
InChI |
InChI=1S/C33H40N4O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17,34H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1/i8T,9T |
InChI Key |
ADYHBZJCWPIGJS-CXVPADNPSA-N |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N)[3H])C[C@@H](CC(=O)O)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=C(C=C3)N)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



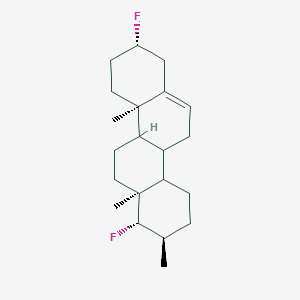
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B10771930.png)
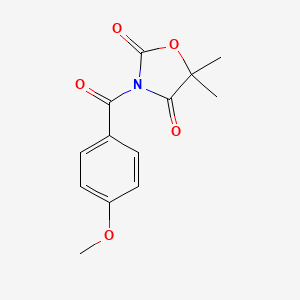
![2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771936.png)
![7-formyl-8-hydroxy-5-oxo-1H,2H,3H,4H,5H-chromeno[3,4-c]pyridine-3-carboximidamide](/img/structure/B10771949.png)
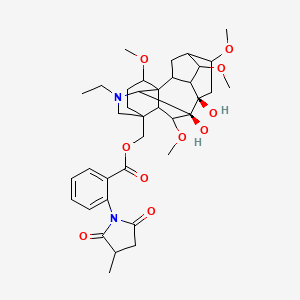
![1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[1-[[1-[2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10771958.png)
![(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid](/img/structure/B10771966.png)
![(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)
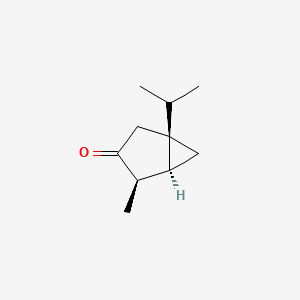
![2-[4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771989.png)
![N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide](/img/structure/B10771996.png)
